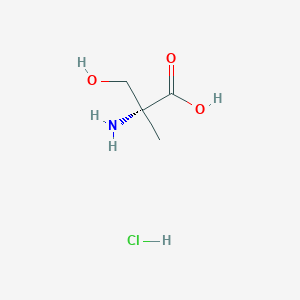
(R)-2-Amino-3-hydroxy-2-methylpropanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-3-hydroxy-2-methylpropanoic acid hydrochloride: L-threonine hydrochloride , is an amino acid derivative. It contains a chiral center, making it exist in two enantiomeric forms: ®-threonine and (S)-threonine. In this case, we focus on the ®-enantiomer.
Vorbereitungsmethoden
Synthetic Routes::
Chemical Synthesis: ®-Threonine can be synthesized through chemical reactions. One common method involves the asymmetric reduction of a ketone precursor using chiral catalysts.
Biological Production: Fermentation processes using microorganisms (such as bacteria or yeast) can produce ®-threonine from simple precursors.
- The reduction step typically employs a chiral reducing agent (e.g., lithium aluminum hydride) under controlled conditions.
- Fermentation conditions include specific nutrient media and optimized pH and temperature.
- Industrial-scale production of ®-threonine involves large-scale fermentation using genetically modified microorganisms.
Analyse Chemischer Reaktionen
®-Threonine: participates in various chemical reactions:
Oxidation: It can undergo oxidative reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the ketone group yields ®-threonine.
Substitution: Threonine can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride, hydrogen peroxide, and strong acids are used in these reactions.
Major Products: The major product is ®-threonine itself.
Wissenschaftliche Forschungsanwendungen
®-Threonine: finds applications in:
Protein Synthesis: As an essential amino acid, it is crucial for protein biosynthesis.
Nutritional Supplements: It is used in dietary supplements and animal feed.
Pharmaceuticals: It may play a role in drug development due to its biological functions.
Wirkmechanismus
Molecular Targets: Threonine is involved in protein synthesis, neurotransmitter production, and immune function.
Pathways: It participates in the mTOR (mammalian target of rapamycin) pathway, regulating cell growth and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other amino acids, such as serine and valine, share structural similarities with threonine.
Uniqueness: Threonine’s chiral center and its role in protein synthesis distinguish it from other amino acids.
Remember that ®-threonine plays essential roles in both biological systems and industrial processes.
Eigenschaften
Molekularformel |
C4H10ClNO3 |
|---|---|
Molekulargewicht |
155.58 g/mol |
IUPAC-Name |
(2R)-2-amino-3-hydroxy-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-4(5,2-6)3(7)8;/h6H,2,5H2,1H3,(H,7,8);1H/t4-;/m1./s1 |
InChI-Schlüssel |
GXSZHKBAXHJPPL-PGMHMLKASA-N |
Isomerische SMILES |
C[C@@](CO)(C(=O)O)N.Cl |
Kanonische SMILES |
CC(CO)(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13147339.png)
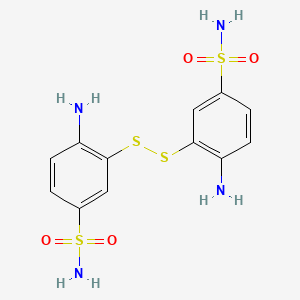
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
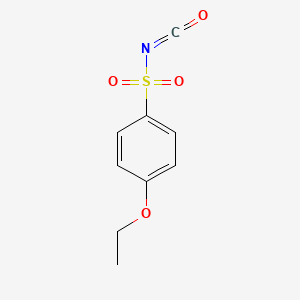

![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)



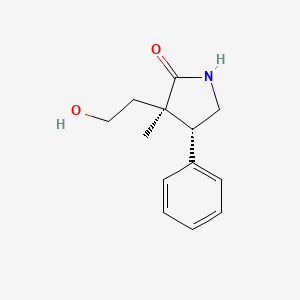
![(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13147390.png)
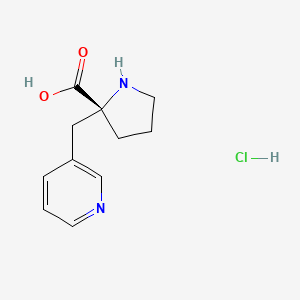

![8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one](/img/structure/B13147417.png)
